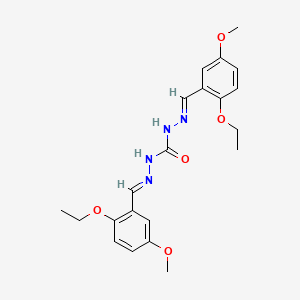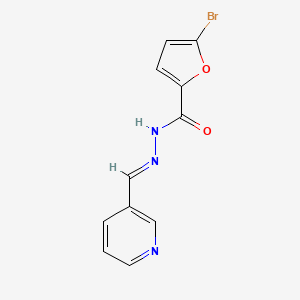![molecular formula C12H11N3O2 B3867088 N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3867088.png)
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide
Descripción general
Descripción
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide, also known as FPH1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. FPH1 is a potent inhibitor of the Hippo signaling pathway, which plays a critical role in regulating cell growth and proliferation.
Mecanismo De Acción
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide inhibits the Hippo signaling pathway by binding to the protein kinase LATS1/2, which phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. This leads to the inhibition of downstream target genes that regulate cell proliferation and survival.
Biochemical and Physiological Effects:
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has been shown to have several biochemical and physiological effects. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide also reduces cardiac hypertrophy by inhibiting the expression of hypertrophic genes. In addition, N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide improves cognitive function by reducing neuroinflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide in lab experiments is its specificity for the Hippo signaling pathway. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has been shown to have minimal off-target effects, which makes it an ideal tool for studying the Hippo pathway. However, N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has limited solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the research of N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide. One area of research is the development of more potent and selective inhibitors of the Hippo signaling pathway. Another area of research is the identification of biomarkers that can predict the response to N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide treatment in cancer patients. In addition, the potential therapeutic applications of N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide in other diseases, such as diabetes and obesity, are also being explored.
Conclusion:
In conclusion, N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide inhibits the Hippo signaling pathway by blocking the activity of LATS1/2, which leads to the inhibition of downstream target genes. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has several biochemical and physiological effects, including the inhibition of cancer cell proliferation, reduction of cardiac hypertrophy, and improvement of cognitive function. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has advantages and limitations for lab experiments, and future directions for research include the development of more potent and selective inhibitors and the identification of biomarkers for patient selection.
Aplicaciones Científicas De Investigación
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo by blocking the Hippo signaling pathway. In addition, N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has been shown to improve cardiac function and reduce cardiac hypertrophy in animal models of heart failure. N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9(11-6-4-8-17-11)14-15-12(16)10-5-2-3-7-13-10/h2-8H,1H3,(H,15,16)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIALSAWSDNZIDK-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3867012.png)
![methyl 4-{2-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B3867013.png)

![N-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3867022.png)

![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867046.png)


![4-bromobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3867058.png)
![2-{[methyl(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)amino]methyl}nicotinic acid](/img/structure/B3867063.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3867074.png)
![5-(3,4-dimethoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3867107.png)

![2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B3867120.png)